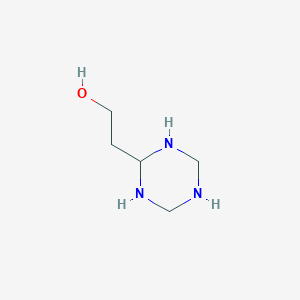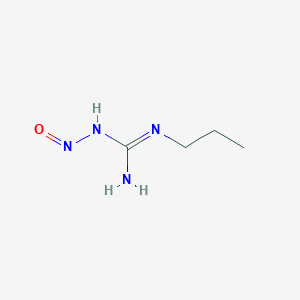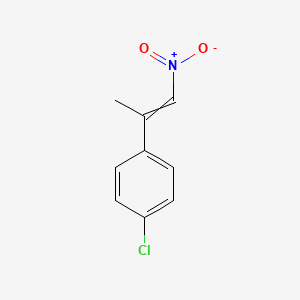
1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a nitroprop-1-en-2-yl group
Méthodes De Préparation
The synthesis of 1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene typically involves the condensation of 4-chlorobenzaldehyde with nitroethane in the presence of a basic catalyst such as butylamine . The reaction is carried out in acetic acid at elevated temperatures until the conversion of the aldehyde is complete.
Analyse Des Réactions Chimiques
1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Addition: The double bond in the nitroprop-1-en-2-yl group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can lead to various biological and chemical effects, depending on the specific context.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(1-nitroprop-1-en-2-yl)benzene can be compared with similar compounds such as:
1-Chloro-4-(prop-1-en-2-yl)benzene: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
1-Chloro-4-nitrobenzene: This compound lacks the prop-1-en-2-yl group, which affects its reactivity and applications.
(E)-(2-Nitroprop-1-en-1-yl)benzene: This compound has a similar nitroprop-1-en-2-yl group but lacks the chlorine atom, leading to different chemical properties.
The unique combination of the chlorine atom and the nitroprop-1-en-2-yl group in this compound makes it distinct and valuable for specific applications.
Propriétés
Numéro CAS |
109757-70-2 |
|---|---|
Formule moléculaire |
C9H8ClNO2 |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
1-chloro-4-(1-nitroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H8ClNO2/c1-7(6-11(12)13)8-2-4-9(10)5-3-8/h2-6H,1H3 |
Clé InChI |
TZMYDRHHJHGISG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C[N+](=O)[O-])C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



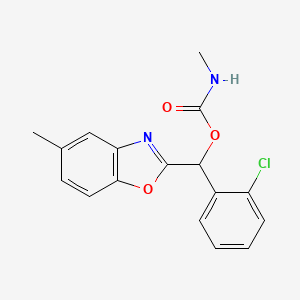
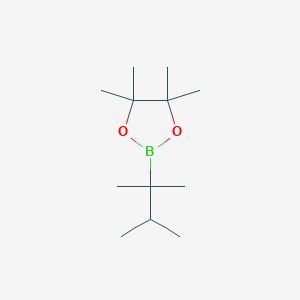

![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)

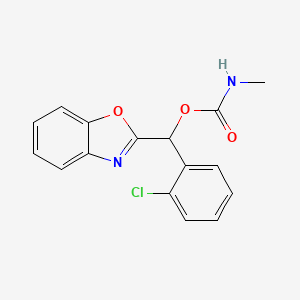
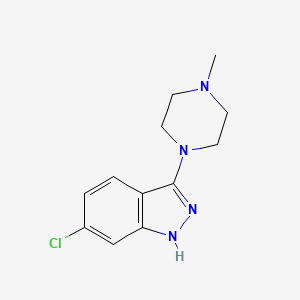
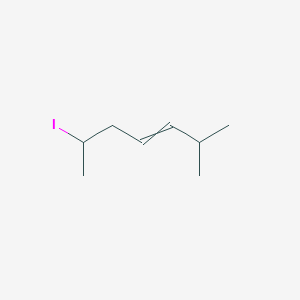
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)
